Heptyl p-toluenesulfonate

Descripción general

Descripción

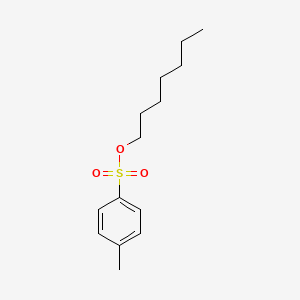

Heptyl p-toluenesulfonate is a chemical compound with the molecular formula C14H22O3S . It is also known as heptyl toluene sulfonate or HPTS. The molecular weight of this compound is 270.39 g/mol .

Synthesis Analysis

While specific synthesis methods for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA) has been used as an efficient catalyst for various reactions . For instance, PTSA has been used as an acid catalyst for PET hydrolysis under relatively mild conditions .Molecular Structure Analysis

The molecular structure of Heptyl p-toluenesulfonate consists of a heptyl group (seven carbon aliphatic chain) attached to a p-toluenesulfonate group . The IUPAC name for this compound is heptyl 4-methylbenzenesulfonate .Chemical Reactions Analysis

While specific chemical reactions involving Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions . For instance, PTSA has been used as a catalyst in the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Physical And Chemical Properties Analysis

Heptyl p-toluenesulfonate is a liquid at 20 degrees Celsius . It has a molecular weight of 270.39 g/mol . The compound is moisture sensitive .Aplicaciones Científicas De Investigación

Alkylating Agent in Ester Synthesis

Heptyl p-toluenesulfonate serves as an effective alkylating agent in the synthesis of esters. Due to its long heptyl chain, it is particularly useful in introducing hydrophobic groups into molecules, which can be beneficial for modifying the solubility and reactivity of esters in organic synthesis .

Intermediate in Pharmaceutical Manufacturing

This compound is utilized as an intermediate in the pharmaceutical industry. It plays a role in the synthesis of various active pharmaceutical ingredients (APIs) where the introduction of a heptyl group is required for the final drug molecule’s efficacy and stability .

Genotoxic Impurity Quantitation

In pharmaceutical quality control, Heptyl p-toluenesulfonate is quantified as a potential genotoxic impurity. High-performance liquid chromatography with UV detection (HPLC-UV) is employed to ensure that its levels are within acceptable limits, as genotoxic impurities can have carcinogenic effects .

Research on Combustible Liquids

As a combustible liquid, Heptyl p-toluenesulfonate is studied for its combustion properties. This research can provide insights into safety measures required during its handling and storage in industrial settings .

Material Science Applications

The compound’s physical properties, such as boiling point and specific gravity, make it a subject of interest in material science. Researchers can explore its applications in the development of new materials or coatings that require specific thermal or density characteristics .

Biological Studies

Heptyl p-toluenesulfonate may be used in biological studies to investigate the effects of hydrophobic modifications on biomolecules. Its ability to interact with biological membranes due to its lipophilic nature can be valuable in understanding cell membrane dynamics and drug delivery mechanisms .

Safety and Hazards

Direcciones Futuras

While specific future directions for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions and has potential for further applications . For instance, PTSA has been used as an acid catalyst for PET hydrolysis, suggesting potential applications in the recycling of PET .

Propiedades

IUPAC Name |

heptyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPVBPLMUCJNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344765 | |

| Record name | Heptyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptyl p-toluenesulfonate | |

CAS RN |

24767-82-6 | |

| Record name | Heptyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of p-toluenesulfonate (tosyl) groups in the context of this research?

A1: p-Toluenesulfonate is often used as a leaving group in organic synthesis. In the context of high-energy halogen chemistry, tosylates like 2,6-Difluoro-7-hydroxy-2,6-dinitro-4-oxa-1-heptyl p-toluenesulfonate [] could potentially be used as intermediates for further reactions, possibly involving the substitution of the tosylate group with other nucleophiles. This could lead to the synthesis of new energetic materials with desired properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)

![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)

![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)